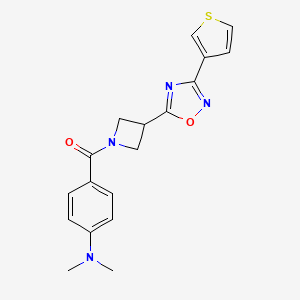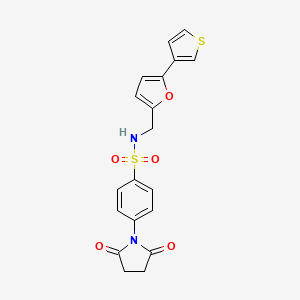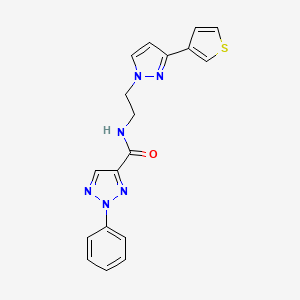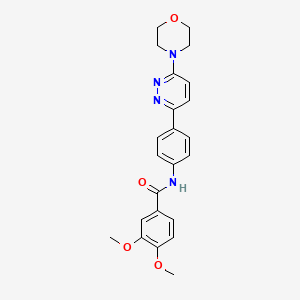
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide” is an organic compound that contains a cyclopropyl group (a three-carbon ring), an isopropylphenyl group (a phenyl ring with an isopropyl substituent), and an oxalamide group (a type of amide). The molecule is likely to be involved in various chemical reactions typical for these functional groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a cyclopropyl ring, a phenyl ring, and an oxalamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical for cyclopropyl groups, phenyl groups, and amides. These could include, for example, electrophilic aromatic substitution on the phenyl ring or nucleophilic acyl substitution on the amide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the polar oxalamide group could influence its solubility in different solvents .Wirkmechanismus
The exact mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is not fully understood. However, it is believed that the compound acts as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a type of receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) and is involved in the regulation of neuronal excitability. By enhancing the activity of the GABAA receptor, this compound may reduce neuronal excitability and thereby exert its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of the GABAA receptor in a dose-dependent manner. In addition, the compound has been shown to have a long duration of action, which may be beneficial for the treatment of chronic neurological disorders. However, the compound has also been shown to have sedative effects, which may limit its use in certain clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for investigating the role of the GABAA receptor in various neurological disorders. However, the compound's sedative effects may limit its use in certain in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the investigation of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide. One direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective positive allosteric modulators of the GABAA receptor. Finally, the investigation of the compound's pharmacokinetic and pharmacodynamic properties in humans is needed to determine its potential clinical utility.
Synthesemethoden
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide was first reported in a patent application by Xenon Pharmaceuticals. The synthesis involves the reaction of 1-(hydroxymethyl)cyclopropane carboxylic acid with 4-isopropylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. The intermediate compound is then reacted with oxalyl chloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide has shown promising results in preclinical studies for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and migraine. The compound has been shown to have anticonvulsant and analgesic effects in animal models. In addition, this compound has also been investigated for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)12-3-5-13(6-4-12)18-15(21)14(20)17-9-16(10-19)7-8-16/h3-6,11,19H,7-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVGEMILWKDKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)


![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)
amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)
![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)
![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)


![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)